2-Ethyl-3-hydroxybenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2H2,1H3 |
InChI Key |
OFRVUHHHRXBACU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1O)C#N |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of 2 Ethyl 3 Hydroxybenzonitrile Transformations
Mechanistic Elucidation of Nitrile Group Reactivity
The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom and a nucleophilic nitrogen atom. researchgate.netlibretexts.org This electronic structure allows it to react with a wide range of both nucleophiles and electrophiles.
The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. This addition reaction is analogous to nucleophilic additions to carbonyl groups, initially forming an sp²-hybridized imine anion. libretexts.org
Hydrolysis: One of the most common transformations of nitriles is hydrolysis to a carboxylic acid, which proceeds via an amide intermediate. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: Involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imine anion is then protonated by water.
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. libretexts.org
The direct addition of water to the C≡N bond is kinetically slow, but can be facilitated by catalysts. For instance, ruthenium pincer complexes have been shown to catalyze the hydration of various aromatic nitriles to amides under mild, room-temperature conditions, often preventing over-hydrolysis to the carboxylic acid. rsc.org The mechanism involves the cooperative binding of the nitrile to the metal-ligand system, which activates it for nucleophilic attack by water. rsc.org
Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation with catalysts like Raney nickel or palladium can also achieve this transformation. smolecule.com
Reaction with Organometallic Reagents: Grignard reagents add to the nitrile group to form an imine anion intermediate, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org
Table 1: Key Nucleophilic Reactions of the Nitrile Group
| Reaction Type | Reagent/Catalyst | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Amide | Carboxylic Acid | libretexts.orglibretexts.org |
| Catalytic Hydration | Ruthenium Pincer Catalyst / H₂O | Amide | Amide | rsc.org |
| Reduction | LiAlH₄ then H₂O | Imine anion, Dianion | Primary Amine | libretexts.org |
| Grignard Reaction | RMgX then H₃O⁺ | Imine anion | Ketone | libretexts.orglibretexts.org |
While the carbon atom is electrophilic, the nitrogen atom of the nitrile group possesses a lone pair of electrons, rendering it nucleophilic and basic. researchgate.net
Interaction with Electrophiles: The nitrogen can be protonated by strong acids, which is the initial step in acid-catalyzed hydrolysis. libretexts.org This protonation enhances the electrophilicity of the nitrile carbon.
Intramolecular Nucleophilic Attack: In molecules like 2-hydroxybenzonitriles, the nitrile group can participate in intramolecular reactions. A notable example is the ZnCl₂-promoted domino reaction with ketones. In this process, the phenolic hydroxyl group first adds to the ketone. This is followed by an intramolecular nucleophilic attack of the newly formed hydroxyl group onto the nitrile carbon, a process known as the Pinner reaction. nih.govrsc.org This cyclization leads to the formation of a benzo[d] smolecule.comnih.govdioxin-4-imine intermediate, which then rearranges to a 1,3-benzoxazin-4-one. nih.govrsc.org The hydrolysis of the nitrile to an amide was considered as an alternative pathway but was ruled out experimentally. nih.govrsc.org
Reactivity Profiles of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Its reactivity is significantly influenced by its position relative to the other substituents on the benzene (B151609) ring.
The general mechanism for electrophilic aromatic substitution (EAS) involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pubmasterorganicchemistry.com A proton is then lost to restore aromaticity. pressbooks.pubmasterorganicchemistry.com
In 2-Ethyl-3-hydroxybenzonitrile, the directing effects of the three substituents determine the position of attack for an incoming electrophile:
Hydroxyl Group (-OH) at C3: A powerful activating group that directs electrophiles to the ortho (C2, C4) and para (C6) positions. libretexts.org
Ethyl Group (-CH₂CH₃) at C2: An activating group that directs to its ortho (C1, C3 - though C1 is substituted) and para (C5) positions. libretexts.org
Nitrile Group (-CN) at C1: A deactivating group that directs incoming electrophiles to the meta (C3, C5) position. libretexts.orgdalalinstitute.com
Table 2: Predicted Directing Effects of Substituents in this compound for EAS
| Substituent | Position | Electronic Effect | Directed Positions | Reference |
|---|---|---|---|---|
| -CN | 1 | Deactivating (-I, -M) | 3, 5 | libretexts.orgdalalinstitute.com |
| -CH₂CH₃ | 2 | Activating (+I) | 1, 3, 5 | libretexts.org |
| -OH | 3 | Activating (+M > -I) | 2, 4, 6 | libretexts.org |
Predicted Site of Attack: Positions 4 and 6 are most favored due to the dominant activating and directing effect of the -OH group.
An intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group (donor) at C3 and the nitrogen of the nitrile group (acceptor) at C2. jchemrev.com This type of interaction significantly impacts the molecule's conformation, stability, and reactivity. jchemrev.comacs.org
The formation of this hydrogen bond "locks" the molecule into a specific planar conformation. jchemrev.com This can affect the reactivity of the hydroxyl group. For example, in some ortho-substituted phenols, intramolecular hydrogen bonding can prevent or hinder reactions that involve the phenolic proton. google.com In the case of this compound, the hydrogen bond would decrease the acidity of the phenolic proton and may reduce its availability to act as a nucleophile unless the hydrogen bond is first broken. The strength of this hydrogen bond can be influenced by the electronic properties of other substituents on the ring. acs.org
Influence of the Ethyl Substituent on Aromatic and Functional Group Reactivity
Steric Hindrance: The ethyl group provides steric bulk around the C1 (nitrile) and C3 (hydroxyl) positions. This steric hindrance can influence the regioselectivity of electrophilic attack, potentially favoring the less hindered C6 position over the C4 position. It can also affect the ability of large reagents to approach and react with the nitrile and hydroxyl groups.
Benzylic Reactivity: The hydrogens on the methylene (B1212753) (-CH₂-) carbon of the ethyl group are benzylic. Benzylic C-H bonds are weaker than typical alkane C-H bonds and are susceptible to free-radical reactions, such as oxidation or halogenation, under appropriate conditions. For example, the reaction of ethylbenzene (B125841) with bromine in the presence of light or heat favors substitution at the benzylic position. oregonstate.edu This provides a potential reaction site on the ethyl substituent itself, independent of the aromatic ring or other functional groups.
Kinetic Studies of Key Reaction Pathways and Rate-Determining Steps
In reactions involving nucleophilic attack on the nitrile group, such as in the formation of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones, the initial addition of the hydroxyl group to the ketone is a key step. nih.gov This is followed by an intramolecular nucleophilic attack of the hydroxyl group on the nitrile. nih.gov Generally, in addition-elimination reactions, the initial nucleophilic addition to a carbonyl or nitrile group is often the rate-determining step. saskoer.ca
For reactions occurring at the aromatic ring, such as electrophilic aromatic substitution, the stability of the intermediate carbocation plays a significant role in the reaction kinetics. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the benzene ring of this compound influences the rate and regioselectivity of these reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Their combined influence determines the position and rate of electrophilic attack.
In the context of C-H functionalization, palladium-catalyzed reactions have been studied for their ability to selectively functionalize the meta-position of arenes. rsc.org In such reactions, the formation of a metallacyclic transition state is often a critical step, and isotopic effect studies (kH/kD) can help identify the cleavage of a C-H bond as the rate-determining step. rsc.org For instance, a kinetic isotope effect of kH/kD = 3.8 suggests that the C-H bond cleavage is indeed the rate-determining step in certain palladium-catalyzed C-H functionalization reactions. rsc.org
The table below summarizes kinetic data for related benzonitrile (B105546) reactions, illustrating the influence of various parameters on reaction rates.
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Key Kinetic Finding |
| Benzonitrile Synthesis | [HSO₃-b-Py]·HSO₄ | 90-120 | Reaction rate increases significantly with temperature. rsc.org |
| Friedel-Crafts Alkylation | AlCl₃ | 0 | Carbocation stability is a key factor in reaction efficiency. smolecule.com |
| Nitrile Reduction | Raney Nickel | 80-100 | Electron-withdrawing groups enhance reaction rates. smolecule.com |
| Palladium-Catalyzed Olefination | Palladium | Not specified | C-H bond cleavage is the rate-determining step (kH/kD=3.8). rsc.org |
Analysis of Reaction Intermediates and Transition States
The transformation of this compound proceeds through various transient species, including reaction intermediates and transition states.
Reaction Intermediates:
In the synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles, a key intermediate is formed by the addition of the phenolic hydroxyl group to the ketone. nih.gov This is followed by the formation of a cyclized intermediate through an intramolecular Pinner reaction mechanism. nih.gov
During electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, arenium ions (or sigma complexes) are formed as intermediates. The stability of these carbocation intermediates, influenced by the electronic effects of the substituents, dictates the reaction pathway. For this compound, the hydroxyl group helps to stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para position relative to it.
In radical reactions, such as hydroxylation using hydroxyl radicals, hydroxycyclohexadienyl radicals are formed as intermediates. smolecule.com The position of radical attack is influenced by the electron-withdrawing nature of the nitrile group. smolecule.com
Transition States:
The transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products. Its structure is crucial in determining the reaction's activation energy and, consequently, its rate.
In palladium-catalyzed meta-C-H functionalization, the formation of a large, strained 12-membered metallacyclic transition state has been proposed. rsc.org The design of the directing group is critical to enable the formation of this transition state and to bring the catalyst into close proximity to the target C-H bond. rsc.org
For addition-elimination reactions, the transition state for the initial nucleophilic attack involves the formation of a new bond to the nitrile carbon and the simultaneous movement of pi-electrons onto the nitrogen atom. The geometry of this transition state is typically tetrahedral. saskoer.ca
Computational studies are often employed to model the structures and energies of these transition states, providing valuable insights into the reaction mechanism. For example, in the hydrolysis of phosphotriesters, a related reaction involving nucleophilic attack, the transition state can be characterized by the degree of bond formation to the incoming nucleophile and bond cleavage to the leaving group.
The following table lists key intermediates and transition states in reactions related to this compound.
| Reaction Type | Intermediate | Transition State |
| 1,3-Benzoxazin-4-one Synthesis | Product of hydroxyl addition to ketone | Cyclization transition state (Pinner reaction) nih.gov |
| Electrophilic Aromatic Substitution | Arenium ion (Sigma complex) | Transition state leading to the arenium ion |
| Radical Hydroxylation | Hydroxycyclohexadienyl radical smolecule.com | Not specified |
| Palladium-Catalyzed C-H Functionalization | Not specified | 12-membered metallacyclic transition state rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Hydroxybenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive evidence for the molecular structure of 2-Ethyl-3-hydroxybenzonitrile by detailing the chemical environment, connectivity, and spatial relationships of its constituent atoms.
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic protons. The ethyl group will present as a classic A₃B₂ system, while the three adjacent protons on the benzene (B151609) ring will form a coupled system.
Aromatic Region: The protons H-4, H-5, and H-6 on the aromatic ring form a spin system. The electron-donating hydroxyl group (-OH) and the electron-withdrawing nitrile group (-CN), along with the alkyl group, influence their chemical shifts. H-6, being ortho to the electron-withdrawing nitrile group, is expected to be the most deshielded. H-4, ortho to the hydroxyl group, would be the most shielded. The signal for the phenolic proton (-OH) is expected as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
Aliphatic Region: The ethyl group protons will appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The methylene protons are deshielded by the adjacent aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Predicted values based on analogous compounds like 3-hydroxybenzonitrile rsc.org and 2-ethylbenzonitrile (B1295046) nih.gov)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 5.0 - 6.0 | br s | - |
| H-6 | ~7.4 | d | ~7.5 (³JH6-H5) |
| H-5 | ~7.3 | t | ~7.8 (³JH5-H6, ³JH5-H4) |
| H-4 | ~7.0 | d | ~8.0 (³JH4-H5) |
| -CH₂- | ~2.7 | q | ~7.6 (³JCH2-CH3) |
A proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. Substituent effects can be used to predict the approximate chemical shifts.
Aromatic Carbons: The carbon bearing the hydroxyl group (C-3) will be significantly shielded, while the carbon attached to the nitrile group (C-1) will also be influenced. The quaternary carbon C-2, attached to the ethyl group, will have a characteristic downfield shift.
Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the range of 117-120 ppm.
Aliphatic Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted values based on data from 3-hydroxybenzonitrile rsc.org and general substituent effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (C-OH) | ~157 |
| C-1 (C-CN) | ~112 |
| C-2 (C-CH₂CH₃) | ~140 |
| C-5 | ~132 |
| C-6 | ~125 |
| C-4 | ~118 |
| C≡N | ~119 |
| -CH₂- | ~22 |
To unambiguously confirm the substitution pattern and assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and, crucially, between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, linking the aliphatic quartet to the -CH₂- carbon and the triplet to the -CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular fragments together by showing correlations between protons and carbons separated by two or three bonds. columbia.edulibretexts.org It would provide irrefutable evidence for the 1,2,3-substitution pattern.
Table 3: Predicted Key HMBC Correlations for Structural Elucidation
| Proton (¹H) | Correlating Carbons (¹³C) | Significance of Correlation |
|---|---|---|
| -CH₂- | C-1, C-2, C-3, -CH₃ | Confirms placement of the ethyl group at C-2, adjacent to C-1 and C-3. |
| H-4 | C-2, C-5, C-6 | Confirms position of H-4 relative to the ethyl group and other aromatic carbons. |
| H-6 | C-1, C-2, C-4, C≡N | Confirms position of H-6 adjacent to the nitrile-bearing carbon (C-1). |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of a molecule, allowing for the identification of key functional groups. scribd.commdpi.com
The experimental vibrational spectrum is governed by anharmonicity, which causes shifts in fundamental vibrational frequencies and allows for the appearance of overtone and combination bands. acs.org
C≡N Stretching Vibration: The nitrile group gives rise to a very characteristic and diagnostically useful band. It is expected to appear as a sharp, intense absorption in the IR spectrum and a strong signal in the Raman spectrum in the region of 2225-2235 cm⁻¹. Its exact position is sensitive to electronic effects from the other ring substituents. For benzonitrile (B105546) itself, this band appears near 2230 cm⁻¹. frontiersin.org
O-H Stretching Vibration: The hydroxyl group is readily identified by its stretching vibration. In the condensed phase, due to intermolecular hydrogen bonding, this typically appears as a strong, broad absorption in the IR spectrum, centered in the 3200-3600 cm⁻¹ region. The broadness is a direct consequence of the different hydrogen-bonded states present, an effect of anharmonicity.
C-H Stretching Vibrations: Aromatic C-H stretching modes are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| ν(O-H) | Hydroxyl | 3200 - 3600 | Strong, Broad | Weak |
| ν(C-H) | Aromatic | 3000 - 3100 | Medium | Strong |
| ν(C-H) | Aliphatic | 2850 - 2970 | Medium-Strong | Medium-Strong |
| ν(C≡N) | Nitrile | 2225 - 2235 | Strong, Sharp | Strong, Sharp |
| ν(C=C) | Aromatic Ring | 1450 - 1600 | Medium-Strong | Medium-Strong |
| δ(O-H) | Hydroxyl Bend | 1330 - 1440 | Medium | Weak |
For a definitive and complete assignment of the vibrational spectra, experimental data is correlated with theoretical calculations. Quantum chemical methods are powerful tools for predicting vibrational frequencies and intensities. jocpr.com
The standard approach involves using Density Functional Theory (DFT), often with the B3LYP functional and a split-valence basis set like 6-311+G(d,p), to perform a geometry optimization followed by a frequency calculation. chemrxiv.org The resulting harmonic frequencies are known to be systematically higher than experimental values and are typically corrected using empirical scaling factors to improve the match with experimental spectra.
More advanced computational methods can account for anharmonicity directly. For instance, second-order vibrational perturbation theory (VPT2) can provide more accurate predictions of fundamental frequencies and can also predict the positions and intensities of weaker overtone and combination bands. acs.orgfrontiersin.org Such calculations are invaluable for interpreting complex spectral regions and understanding phenomena like Fermi resonances, where an overtone or combination band gains intensity by mixing with a fundamental vibration of similar energy. A full computational analysis would be indispensable for the complete structural and vibrational characterization of this compound.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxybenzonitrile |
| 2-ethylbenzonitrile |
| 2-tolunitrile |
| benzonitrile |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and structure of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within 5 ppm (parts per million). libretexts.org Unlike standard mass spectrometry which provides a nominal mass, HRMS provides an "exact mass," allowing for the differentiation between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com
For this compound, with the molecular formula C₉H₉NO, HRMS can confirm this composition by matching the experimentally measured mass to the theoretically calculated exact mass. Techniques such as Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly employed for such determinations. rsc.org The calculation of the exact mass is based on the masses of the most abundant isotopes of the constituent elements.
Table 1: Isotopic Masses for Calculating the Exact Mass of this compound
| Element | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Nitrogen | ¹⁴N | 14.003074 |
The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the measured value to confirm the elemental formula.
Table 2: Calculated Exact Mass for this compound (C₉H₉NO)
| Species | Formula | Calculation | Theoretical Exact Mass (Da) |
|---|---|---|---|
| Molecular Ion [M]⁺ | C₉H₉NO | (9 * 12.000000) + (9 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) | 147.068414 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. uakron.edu In an MS/MS experiment, the molecular ion of this compound (m/z 147) or its protonated form (m/z 148) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product or daughter ions) are then analyzed, revealing information about the molecule's connectivity. imreblank.ch
The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules or radicals. Plausible fragmentation pathways include:
Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for ethyl-substituted aromatic rings, leading to a fragment ion.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation for benzonitrile derivatives.
Loss of carbon monoxide (CO): Often observed from the phenolic hydroxyl group.
Table 3: Predicted MS/MS Fragmentation of this compound ([M]⁺• at m/z 147)
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment m/z | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 147 | •CH₃ (Methyl radical) | 132 | [M-CH₃]⁺ |
| 147 | C₂H₅ (Ethyl radical) | 118 | [M-C₂H₅]⁺ |
| 147 | HCN (Hydrogen cyanide) | 120 | [M-HCN]⁺ |
By analyzing these fragmentation patterns, the positions of the ethyl, hydroxyl, and nitrile substituents on the benzene ring can be confirmed. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, allowing for both purity assessment of a synthesized sample and its identification within complex mixtures. japsonline.com
In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. The retention time (the time it takes for the compound to pass through the column) and the mass spectrum serve as unique identifiers. japsonline.com This allows for the quantification of the target compound and the identification of any impurities or related substances. researchgate.net
Table 4: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* electronic transitions within the benzene ring and its substituents. researchgate.net
The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents. The hydroxyl (-OH) group, an auxochrome, and the nitrile (-CN) group, a chromophore, both influence the electronic structure. The strong electron-withdrawing nature of the cyano group, in particular, affects the energy levels of the molecular orbitals. researchgate.net The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, would show distinct absorption maxima (λ_max) that are characteristic of the substituted benzonitrile system.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Description | Approximate Wavelength Range (nm) |
|---|---|---|
| π→π* (E-band) | Excitation from bonding π to antibonding π* orbitals of the benzene ring. | ~200-230 |
| π→π* (B-band) | Excitation related to the benzenoid system, often showing fine structure. | ~250-290 |
Analysis of the UV-Vis spectrum helps to confirm the presence of the aromatic chromophore and provides information about the electronic effects of the substituents. researchgate.net
Solid-State Characterization Techniques (e.g., X-ray Crystallography)
While spectroscopic methods probe the molecular structure, solid-state techniques like X-ray crystallography provide definitive information about the arrangement of atoms in a crystalline solid. libretexts.org This method can precisely determine bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would be invaluable for its complete structural elucidation. The analysis would reveal:
Molecular Conformation: The exact spatial orientation of the ethyl group relative to the benzene ring.
Intermolecular Interactions: The presence of hydrogen bonding is highly likely due to the phenolic hydroxyl group, which can act as a hydrogen bond donor, and the nitrile nitrogen, which can act as an acceptor. These interactions significantly influence the crystal packing. researchgate.net
π-Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net
The data obtained from X-ray crystallography serves as the ultimate proof of structure, confirming the connectivity and stereochemistry established by other spectroscopic methods.
Table 6: Information Gained from X-ray Crystallography of this compound
| Structural Information | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |
| Bond Lengths & Angles | Exact measurements of all covalent bonds and the angles between them. |
| Torsional Angles | Defines the conformation of flexible parts, such as the ethyl group. |
| Intermolecular Forces | Identifies and quantifies hydrogen bonds, van der Waals forces, and π-stacking. |
Theoretical and Computational Studies on 2 Ethyl 3 Hydroxybenzonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. unlp.edu.ararxiv.org A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide a balance between accuracy and computational cost. bhu.ac.inresearchgate.netresearchgate.net
For 2-Ethyl-3-hydroxybenzonitrile, DFT would be employed to perform geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This calculation yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted benzonitriles, like 2-ethoxybenzonitrile, have successfully used DFT to determine these geometric parameters for their stable conformers. sxu.edu.cn The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its properties. unlp.edu.arrsc.org
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) (Calculated via DFT) Note: This table presents example data from a related molecule, 2-ethoxybenzonitrile, to illustrate the typical output of a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |
| Bond Length | C-CN | ~1.44 Å |
| Bond Length | C≡N | ~1.16 Å |
| Bond Length | C-OH | ~1.36 Å |
| Bond Length | C-CH2CH3 | ~1.52 Å |
| Bond Angle | C-C-C (ring) | ~119 - 121 ° |
| Bond Angle | C-C-CN | ~120 ° |
| Bond Angle | C-C-O | ~122 ° |
| Data derived from principles and findings for similar structures like trans-2-ethoxybenzonitrile. sxu.edu.cn |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data for parametrization. acs.org Methods like Møller–Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. liverpool.ac.uk
These high-level methods are particularly valuable for predicting precise energetic data, such as ionization energies and bond dissociation energies. nsf.gov They are also used for accurate predictions of spectroscopic properties. For example, ab initio calculations on o-cyanophenol, a structurally related molecule, have been used to assign vibrational and cation spectra and to interpret experimental findings regarding the transition energies of its different rotational isomers (rotamers). researchgate.net Similar calculations for this compound could predict its infrared (IR), Raman, and UV-Vis spectra, aiding in the interpretation of experimental spectroscopic data. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and stability. pku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wuxibiology.com For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, while the LUMO would likely be concentrated on the electron-withdrawing nitrile group. This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.in
Table 2: Example Frontier Molecular Orbital Energies and Properties Note: The values below are illustrative of typical results obtained from DFT calculations for aromatic nitriles and are not specific to this compound.
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
| Ionization Potential (I) | ≈ -EHOMO | 6.0 to 7.5 |
| Electron Affinity (A) | ≈ -ELUMO | 1.0 to 2.5 |
| Data principles derived from studies on various aromatic compounds. bhu.ac.inresearchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions by transforming the calculated molecular orbitals into a set of localized orbitals that align with the familiar concepts of lone pairs and chemical bonds. researchgate.netuba.arfaccts.de
A key application of NBO analysis for this compound would be to investigate the presence and strength of an intramolecular hydrogen bond between the hydroxyl (-OH) group at position 3 and the nitrogen atom of the nitrile (-CN) group at position 2. This is accomplished by quantifying the donor-acceptor interactions between the filled lone pair orbital of the nitrogen atom (donor) and the empty antibonding orbital (σ*) of the O-H bond (acceptor). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond's strength. mdpi.com Such an interaction would significantly influence the molecule's conformational preference and its chemical properties. Studies on o-cyanophenol have used NBO analysis to confirm a similar intramolecular hydrogen bond that stabilizes its cis conformer.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. avogadro.cc It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas denote negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. acs.orgresearchgate.net
For this compound, an MEP map would show regions of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, identifying them as primary sites for hydrogen bond donation. ljmu.ac.uk A region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, highlighting its role as a hydrogen bond donor. researchgate.net The aromatic ring would exhibit a moderately negative potential due to its π-electron system. These maps are invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor or self-assemble in a crystal lattice. ljmu.ac.uk
Computational Investigations of Reaction Mechanisms
Beyond static properties, computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. uokerbala.edu.iq By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. chemrxiv.orgelsevierpure.com
Transition State Characterization and Reaction Pathway Mapping
The exploration of a chemical reaction's mechanism hinges on the identification and characterization of its transition state (TS) — the highest energy point along the reaction coordinate. For this compound, computational methods like Density Functional Theory (DFT) are employed to map the potential energy surface of its reactions. acs.org The process begins by optimizing the geometries of the reactants and products. Subsequently, a transition state search is initiated to locate the saddle point connecting them.
A key validation step in TS characterization is a frequency analysis. A true transition state structure is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. rsc.org For instance, in studies of related phenolic compounds undergoing hydroxylation or other substitutions, DFT calculations are used to model the approach of a reagent, the breaking of existing bonds, and the formation of new ones. rsc.org The reaction pathway, often referred to as the Intrinsic Reaction Coordinate (IRC), is then calculated to ensure that the identified transition state correctly connects the desired reactants and products.
For reactions such as electrophilic substitution on the aromatic ring or reactions involving the hydroxyl or nitrile groups, computational mapping can reveal whether the mechanism is concerted or stepwise. In studies of similar molecules, computational models have been used to distinguish between different mechanistic possibilities, such as a direct SNAr pathway versus a radical-anion coupling mechanism, by comparing the calculated activation barriers. rsc.orgresearchgate.net
Energy Barriers and Kinetic Parameters from Computational Models
Once a transition state is successfully characterized, its energy relative to the reactants provides the activation energy barrier (ΔE‡) or Gibbs free energy of activation (ΔG‡). rsc.org This barrier is a critical determinant of the reaction rate. Computational models, such as DFT with functionals like B3LYP or ωB97X-D and suitable basis sets (e.g., 6-311+G(d,p)), can predict these barriers with a useful degree of accuracy. nih.gov
For example, in the synthesis of nitriles from alcohols, kinetic modeling can be used to determine the rate-determining step (RDS) by comparing the energy barriers of different steps in the proposed reaction sequence, such as dehydrogenation, imination, and subsequent dehydrogenation. rsc.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often crucial for obtaining realistic energy barriers, as solvent can stabilize or destabilize the transition state relative to the reactants.
Kinetic parameters, such as the rate constant (k), can be estimated using Transition State Theory (TST), which incorporates the calculated activation energy. While absolute rate prediction is challenging, comparing the calculated barriers for different pathways or for reactions of substituted analogues can provide valuable insights into reactivity trends.
Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound
| Reaction Type | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |
| Electrophilic Nitration | DFT (B3LYP/6-31G) | PCM (Water) | 18.5 |
| O-Alkylation | DFT (B3LYP/6-31G) | PCM (Water) | 22.1 |
| Hydrolysis of Nitrile | DFT (B3LYP/6-31G*) | PCM (Water) | 30.4 |
Note: This table contains illustrative data based on typical values for similar compounds and is not from a specific study on this compound.
Simulations of Spectroscopic Data
Computational simulations are indispensable for the interpretation of experimental spectra. By calculating spectroscopic parameters from first principles, researchers can validate structural assignments, understand the origins of spectral features, and analyze complex spectral data.
Computational NMR Chemical Shift Predictions and Validation with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure to confirm or assign complex structures. nih.gov The most common method involves optimizing the molecule's geometry using DFT, followed by a chemical shift calculation using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov
The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the treatment of solvent effects. nih.govmdpi.com Benchmark studies have shown that specific functionals, such as WP04 or ωB97X-D, combined with appropriate basis sets like 6-311++G(2d,p) or def2-SVP, often provide the best results when used with a PCM solvent model. nih.gov The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
The predicted chemical shifts for this compound can then be compared to experimental data. A strong correlation, often assessed by the root-mean-square deviation (RMSD), provides high confidence in the structural assignment. nih.gov
Table 2: Comparison of Hypothetical Experimental and Computed ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Deviation (ppm) |
| C-CN | 118.5 | 118.2 | -0.3 |
| C-OH | 155.2 | 154.9 | -0.3 |
| C-Ethyl | 124.8 | 125.1 | +0.3 |
| C4 | 115.9 | 116.3 | +0.4 |
| C5 | 129.7 | 129.5 | -0.2 |
| C6 | 120.1 | 120.0 | -0.1 |
| Ethyl-CH₂ | 22.4 | 22.7 | +0.3 |
| Ethyl-CH₃ | 13.8 | 13.6 | -0.2 |
Note: This table is a hypothetical illustration. Experimental values are typical for such a structure, and calculated values reflect the expected accuracy of modern DFT methods.
Simulated Infrared and Raman Spectra for Vibrational Assignment and Interpretation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com Simulating these spectra via DFT calculations is essential for assigning the observed absorption bands to specific molecular motions. researchgate.net Following geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve agreement, a uniform scaling factor is typically applied to the computed frequencies. nih.goviku.edu.tr For a more detailed analysis, the Total Energy Distribution (TED) can be calculated, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. researchgate.net
For this compound, simulations would help assign key vibrations such as the O-H stretch, the C≡N stretch, C-H stretches of the ethyl group and aromatic ring, and various in-plane and out-of-plane bending modes. mdpi.comlibretexts.org
Table 3: Selected Vibrational Modes for this compound: Simulated vs. Experimental Frequencies (cm⁻¹)
| Vibrational Mode | Simulated Frequency (cm⁻¹, Scaled) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3445 | O-H stretch |
| ν(C-H)Ar | 3085 | 3088 | Aromatic C-H stretch |
| ν(C-H)Aliph | 2970 | 2972 | Ethyl CH₃ asymmetric stretch |
| ν(C≡N) | 2230 | 2228 | Nitrile stretch |
| δ(C-C-C)Ring | 1610 | 1612 | Aromatic ring in-plane bend |
| δ(O-H) | 1355 | 1358 | O-H in-plane bend |
Note: This table is a representative example. Simulated frequencies are typically scaled to match experimental data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
To understand the electronic properties and predict the UV-visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. google.comcp2k.org This approach calculates the vertical excitation energies from the ground electronic state to various excited states. researchgate.net
The calculation provides a list of electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net Analysis of the molecular orbitals involved in the dominant transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) reveals their nature, such as π→π* or n→π* transitions. researchgate.net For many organic molecules, calculations are performed using functionals like B3LYP or PBE0 within the Tamm-Dancoff Approximation (TDA), which offers a good balance of accuracy and computational cost. google.com Simulating the spectrum in a solvent using a continuum model (like PCM) is important, as solvent interactions can shift the absorption maxima. nih.gov
Table 4: TD-DFT Calculated Electronic Transitions for this compound in Methanol
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 295 | 0.085 | HOMO → LUMO (92%) |
| S₀ → S₂ | 278 | 0.015 | HOMO-1 → LUMO (75%) |
| S₀ → S₃ | 240 | 0.210 | HOMO → LUMO+1 (88%) |
Note: This table presents hypothetical TD-DFT results characteristic of a substituted phenol.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical methods are excellent for studying static properties and single reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. aps.org MD simulations model the motion of atoms by solving Newton's equations of motion, using a force field (like OPLS-AA) to describe the potential energy of the system. aps.org
By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide detailed insights into solvent effects. royalsocietypublishing.org These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds between the solute's hydroxyl group and surrounding water molecules, and the dynamics of these interactions. researchgate.net Furthermore, MD can be used to sample different conformations of the molecule, such as the rotation of the ethyl group or the hydroxyl proton, and to understand how the solvent environment influences the conformational landscape. Such simulations are crucial for understanding thermodynamic properties like the free energy of solvation and for interpreting solvent-dependent experimental observations. acs.orgcsic.es
Derivatization Strategies and Their Research Applications for 2 Ethyl 3 Hydroxybenzonitrile
Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC), derivatization is often necessary to improve the volatility, thermal stability, and detectability of polar analytes. For hydroxybenzonitriles such as 2-Ethyl-3-hydroxybenzonitrile, the presence of the polar hydroxyl group can lead to poor peak shape and decreased sensitivity in GC analysis. Chemical derivatization addresses these issues by converting the polar functional groups into less polar, more volatile moieties.
Silylation for GC/MS Analysis of Hydroxybenzonitriles in Complex Mixtures
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. This method involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ethers are significantly more volatile and less polar than the original phenolic compounds, making them ideal for GC/MS analysis.
A common silylating agent is a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS). In a typical procedure, a sample extract containing hydroxybenzonitriles is treated with the BSTFA/TMCS mixture and heated. The reaction results in the formation of trimethylsilyloxy derivatives, which can then be readily analyzed by GC/MS, allowing for the identification and quantification of various hydroxybenzonitriles in complex mixtures. This derivatization technique has been successfully applied to identify hydroxybenzonitriles in ethyl acetate (B1210297) extracts of complex organic mixtures, where the underivatized polar compounds were not easily detectable. ipb.pt
Table 1: Common Silylating Agents for Hydroxybenzonitriles
| Silylating Agent | Abbreviation | Common Application |
| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of phenols and other polar compounds for GC/MS. ipb.pt |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silylating agent suitable for a wide range of polar compounds. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. ipb.pt |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile silylating agent, useful for trace analysis. nih.gov |
Formation of Volatile Derivatives for Chromatographic Analysis
Beyond silylation, other derivatization methods can be employed to enhance the chromatographic analysis of hydroxybenzonitriles. These methods often involve converting the hydroxyl group into other functional groups with increased volatility.
One such approach is acylation , where the hydroxyl group is converted into an ester. For instance, reaction with acetic anhydride (B1165640) can form the corresponding acetate ester. Another common method is alkylation , which involves the formation of an ether. For example, pentafluorobenzyl bromide (PFBBr) can be used to form pentafluorobenzyl ethers. These derivatives are not only more volatile but can also be more sensitive to specific detectors, such as the electron capture detector (ECD), which is highly sensitive to halogenated compounds.
The choice of derivatization reagent depends on the specific analytical requirements, including the desired volatility, the presence of other functional groups, and the detection method to be used. The goal is to produce a derivative that is thermally stable and provides a strong, well-defined chromatographic peak.
Synthetic Derivatization for the Generation of Novel Compounds
The dual functionality of this compound, with its nucleophilic hydroxyl group and electrophilic nitrile carbon, makes it a valuable building block in synthetic organic chemistry. These functional groups can be selectively or simultaneously reacted to construct a variety of new molecules, from complex heterocyclic systems to functional polymers.
Synthesis of Complex Heterocyclic Systems Utilizing the Hydroxyl and Nitrile Functionalities
The hydroxyl and nitrile groups of this compound are strategically positioned to participate in cyclization reactions, leading to the formation of various heterocyclic compounds. A notable example is the synthesis of 1,3-benzoxazin-4-ones. In a reaction promoted by a Lewis acid such as zinc chloride (ZnCl₂), 2-hydroxybenzonitriles can react with ketones in a domino reaction. rsc.org This process is believed to proceed through the initial coordination of the Lewis acid to the nitrile nitrogen, activating it towards nucleophilic attack by the ketone enolate. Subsequent intramolecular cyclization involving the hydroxyl group leads to the formation of the 1,3-benzoxazin-4-one ring system. rsc.org This methodology provides a convenient and efficient route to a diverse range of substituted 1,3-benzoxazin-4-ones, which are important scaffolds in medicinal chemistry. rsc.org
Table 2: Synthesis of 2,2-Disubstituted-1,3-benzoxazin-4-ones from 2-Hydroxybenzonitrile (B42573) and Ketones
| Ketone | Lewis Acid | Product | Yield (%) | Reference |
| Cyclohexanone | ZnCl₂ | Spiro[cyclohexane-1,2'- Current time information in Bangalore, IN.sci-hub.sebenzoxazin]-4'-one | 92 | rsc.org |
| Acetone | ZnCl₂ | 2,2-Dimethyl-1,3-benzoxazin-4-one | 85 | rsc.org |
| Butanone | ZnCl₂ | 2-Ethyl-2-methyl-1,3-benzoxazin-4-one | 88 | rsc.org |
| Propiophenone | ZnCl₂ | 2-Ethyl-2-phenyl-1,3-benzoxazin-4-one | 83 | rsc.org |
Adapted from a study on the synthesis of 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles. rsc.org
Incorporation into Polymeric Materials via Multicomponent Polymerizations
Multicomponent polymerizations (MCPs) are powerful synthetic tools for constructing complex polymers from three or more different monomers in a single step. sci-hub.seacs.org 2-Hydroxybenzonitrile and its derivatives can serve as valuable monomers in such polymerizations. For example, the multicomponent polymerization of diynes, disulfonyl azides, and 2-hydroxybenzonitrile, catalyzed by copper(I) chloride and triethylamine, can produce iminocoumarin-containing poly(N-sulfonylimine)s with high molecular weights. acs.org This reaction proceeds with high efficiency and atom economy, offering a direct route to functional polymers with unique heterocyclic structures integrated into the polymer backbone. acs.orgresearchgate.net These polymers often exhibit interesting properties, such as fluorescence, making them potentially useful in materials science applications like chemical sensing. researchgate.net
Preparation of Ligands for Catalysis and Coordination Chemistry
The structure of this compound, featuring a phenolic hydroxyl group and a nitrile group on an aromatic ring, provides two potential coordination sites for metal ions. This makes it and its derivatives attractive candidates for the synthesis of ligands for catalysis and coordination chemistry. While specific research on this compound as a ligand is not extensively documented, the general class of substituted phenols and benzonitriles is widely used in ligand design. researchgate.netarabjchem.org
The phenolic oxygen can act as a hard donor, readily coordinating to a variety of metal centers. The nitrile nitrogen, a softer donor, can also participate in coordination. The combination of these two groups in a single molecule allows for the formation of chelate complexes, which are often more stable than complexes with monodentate ligands. The ethyl group at the 2-position can provide steric hindrance, which can be strategically used to influence the coordination geometry and catalytic activity of the resulting metal complexes. For instance, Schiff base ligands, often synthesized from salicylaldehyde (B1680747) derivatives (which can be conceptually related to hydroxybenzonitriles), are well-known for their ability to form stable complexes with a wide range of metal ions, finding applications in various catalytic transformations. researchgate.net The derivatization of the hydroxyl and/or nitrile group of this compound could lead to the development of novel bidentate or multidentate ligands with tailored electronic and steric properties for specific catalytic applications.
Advanced Applications and Research Frontiers Involving 2 Ethyl 3 Hydroxybenzonitrile
Application as a Building Block in the Synthesis of Complex Organic Molecules
No specific examples or research findings are documented in the scientific literature regarding the use of 2-Ethyl-3-hydroxybenzonitrile as a building block in the synthesis of more complex organic molecules. Its potential reactivity, based on its functional groups (ethyl, hydroxyl, and nitrile), suggests theoretical applications in organic synthesis, but these have not been experimentally verified or reported.
Catalytic Applications in Organic Transformations
There is no available research to report on the specific catalytic applications of this compound.
Potential as a Ligand or Co-catalyst in Homogeneous and Heterogeneous Catalysis
No studies have been found that investigate or demonstrate the use of this compound as a ligand or co-catalyst in either homogeneous or heterogeneous catalysis.
Role in Materials Science and Engineering (e.g., as a monomer or functional component for specialized polymers or optoelectronic materials)
There is no published research detailing the role of this compound in materials science and engineering. Its potential as a monomer or functional component for specialized polymers or optoelectronic materials has not been explored in the available literature. Research on related molecules, such as poly(2-ethyl oxazoline), exists but is not directly applicable to this compound. nih.gov
Environmental Transformation and Degradation Studies
No specific studies on the environmental transformation and degradation of this compound have been found.
Identification of Environmental Metabolites and Transformation Products
The environmental fate of this compound is not extensively documented in scientific literature. However, by examining the known metabolic pathways of structurally similar compounds, such as other benzonitrile (B105546) derivatives and substituted phenols, we can infer potential transformation products. The primary routes of environmental degradation for organic compounds are microbial metabolism and photodegradation.
Microbial degradation is a key process in the environmental breakdown of many organic molecules. For benzonitrile compounds, a common metabolic pathway involves the enzymatic hydrolysis of the nitrile group. researchgate.netnih.gov This process can proceed through two main routes:
Nitrilase-mediated hydrolysis: A single enzyme, nitrilase, can directly convert the nitrile group (-C≡N) to a carboxylic acid group (-COOH), releasing ammonia (B1221849) in the process. frontiersin.org
Nitrile hydratase and amidase pathway: In this two-step process, nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then further hydrolyzed to a carboxylic acid by an amidase. frontiersin.org
Studies on benzonitrile herbicides like bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) have shown that they are biodegraded in soil by microorganisms to their corresponding benzoic acid metabolites. researchgate.netnih.gov For instance, Rhodococcus and Nocardia species have demonstrated the ability to hydrolyze these herbicides. researchgate.netnih.gov Based on these analogous pathways, it is plausible that this compound could be transformed into 2-Ethyl-3-hydroxybenzamide and subsequently into 2-Ethyl-3-hydroxybenzoic acid in the environment.
The phenolic group of this compound also influences its environmental transformation. Phenolic compounds are known to undergo various reactions in the environment, including oxidation and ring cleavage, often mediated by microbial dioxygenase enzymes. academicjournals.org The initial step in the anaerobic degradation of some aromatic compounds is hydroxylation, followed by carboxylation and dehydroxylation to form benzoate. nih.gov While this compound already possesses a hydroxyl group, further oxidation or rearrangement is possible.
In addition to microbial action, photodegradation by sunlight can contribute to the transformation of organic compounds in the aquatic environment. nih.gov Phenolic compounds, in particular, can be susceptible to photolytic reactions, which may lead to the formation of various transient and stable transformation products. researchgate.net
Given the chemical structure of this compound, the following table outlines its potential environmental metabolites and transformation products based on known degradation pathways of analogous compounds.
| Potential Metabolite/Transformation Product | Predicted Formation Pathway | Analogous Compound Transformation |
| 2-Ethyl-3-hydroxybenzamide | Nitrile hydratase-mediated hydrolysis of the nitrile group. | Transformation of benzonitrile herbicides. frontiersin.org |
| 2-Ethyl-3-hydroxybenzoic acid | Nitrilase-mediated hydrolysis of the nitrile group or subsequent hydrolysis of 2-Ethyl-3-hydroxybenzamide. | Microbial degradation of bromoxynil and ioxynil. researchgate.netnih.gov |
| Catechol derivatives | Oxidative cleavage of the aromatic ring. | Microbial degradation of phenol. academicjournals.org |
| Ring-cleavage products (e.g., muconic acid derivatives) | Further metabolism of catechol derivatives. | Ortho- and meta-cleavage pathways of catechols. academicjournals.org |
It is important to note that the formation of these products is hypothetical and based on the environmental behavior of structurally related chemicals. The actual environmental fate of this compound would depend on a variety of factors, including the specific microbial communities present, pH, temperature, and sunlight intensity. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Insights into 2-Ethyl-3-hydroxybenzonitrile
Direct scholarly focus on this compound is exceptionally scarce. The primary available information is its basic identification in chemical databases, such as its entry in PubChem with the chemical formula C9H9NO and CID 67291149. nih.gov Insights into its synthesis, properties, and potential applications are therefore largely inferential, drawn from the broader knowledge base of substituted hydroxybenzonitriles.
General synthetic strategies for hydroxybenzonitriles often involve the reaction of a corresponding hydroxybenzoic acid ester with ammonia (B1221849) in the vapor phase over a catalyst, or the dehydration of a 2-hydroxyarylaldoxime. google.comgoogle.com For instance, a patented method for producing hydroxybenzonitriles describes the vapor-phase reaction of a hydroxybenzoic acid ester using a boron phosphate (B84403) supported catalyst. google.com Another approach involves the reaction of hydroxylamine (B1172632) with a 2-hydroxyarylaldehyde to form an aldoxime, which is then dehydrated. google.com While these methods are established for the synthesis of hydroxybenzonitriles, their specific application and efficiency for the 2-ethyl-3-hydroxy isomer have not been documented.
The reactivity of the nitrile and hydroxyl functional groups in benzonitrile (B105546) derivatives is well-understood. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, while the hydroxyl group can participate in etherification and esterification reactions. These functionalities are key to the use of benzonitriles as intermediates in the synthesis of more complex molecules. For example, 2-hydroxybenzonitriles are precursors for the synthesis of 1,3-benzoxazin-4-ones, which are scaffolds in medicinal chemistry. nih.govrsc.org
The position of substituents on the benzene (B151609) ring significantly influences the electronic and, consequently, the chemical and physical properties of benzonitrile derivatives. Studies on various substituted benzonitriles have explored their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and materials with thermally activated delayed fluorescence (TADF). rsc.orgbohrium.comaip.org However, the specific impact of the 2-ethyl and 3-hydroxy substitution pattern on these properties remains uninvestigated.
Identification of Persistent Knowledge Gaps and Unanswered Questions
The most striking observation when reviewing the literature is the profound lack of specific data for this compound. This absence constitutes a significant knowledge gap. The following are key unanswered questions:
Optimized Synthesis: What is the most efficient and selective synthetic route to produce this compound with a high yield? While general methods for isomers exist, a dedicated study on the synthesis of this specific compound is missing.
Physicochemical Properties: A comprehensive characterization of its fundamental physical and chemical properties is absent. This includes, but is not limited to, its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).
Spectroscopic Characterization: Detailed and publicly available spectroscopic data are needed for unambiguous identification and quality control of the compound.
Chemical Reactivity: How does the interplay of the ortho-ethyl and meta-hydroxyl groups influence the reactivity of the nitrile group and the aromatic ring? Studies on its specific reaction kinetics and mechanisms are required.
Biological Activity: The biological profile of this compound is completely unknown. Given that other substituted benzonitriles exhibit a range of biological activities, from herbicidal to potential therapeutic effects, the bioactivity of this isomer warrants investigation. oup.com
Material Properties: Does this compound or its derivatives possess interesting photophysical or electronic properties that could be harnessed in materials science, similar to other benzonitrile derivatives? rsc.orgbohrium.com
Proposed Future Research Trajectories and Interdisciplinary Opportunities
The identified knowledge gaps provide a clear roadmap for future research. A concerted effort to synthesize and characterize this compound would lay the foundation for exploring its potential applications.
Proposed future research trajectories include:
Synthetic Chemistry:
Development and optimization of a regioselective synthesis for this compound. This could involve a comparative study of existing methods for synthesizing substituted hydroxybenzonitriles and their adaptation for this specific isomer.
Exploration of novel synthetic pathways that could offer higher yields or more environmentally friendly conditions.
Analytical and Physical Chemistry:
Thorough characterization of the compound using modern analytical techniques to establish a complete and reliable set of physicochemical and spectroscopic data. This would be invaluable for all future research on this molecule.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties, which can then be validated experimentally.
Medicinal Chemistry and Chemical Biology:
Screening of this compound and its derivatives for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition assays. The structural similarity to other bioactive benzonitriles suggests this could be a fruitful area of investigation.
Investigation of its potential as a scaffold or intermediate for the synthesis of novel pharmaceutical compounds. The reactivity of the nitrile and hydroxyl groups allows for diverse chemical modifications.
Materials Science:
Investigation of the photophysical properties of this compound and its derivatives to assess their potential for applications in OLEDs, sensors, or other advanced materials. rsc.orgbohrium.com This could involve synthesizing polymers or coordination complexes incorporating this molecule.
Interdisciplinary Opportunities:
The study of this compound offers a prime opportunity for interdisciplinary collaboration. Synthetic chemists could partner with computational chemists to guide synthetic strategies and understand reaction mechanisms. Analytical chemists are crucial for the definitive characterization of the compound. Collaborations between organic chemists and biologists or pharmacologists would be essential to explore its potential therapeutic applications. Furthermore, materials scientists could work with chemists to design and synthesize novel functional materials based on this currently understudied molecular platform. The exploration of this compound is not just about filling a gap in the chemical catalog, but about opening doors to new scientific possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
